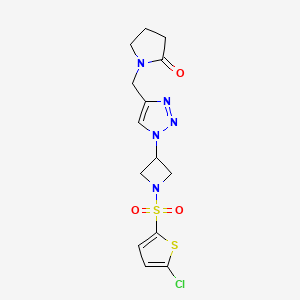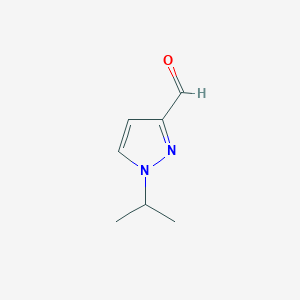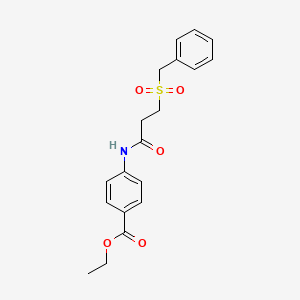![molecular formula C21H15N3O2S B2398419 2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile CAS No. 1428359-09-4](/img/structure/B2398419.png)
2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile is a chemical compound that has garnered significant attention due to its potential therapeutic and environmental applications. This compound belongs to the class of benzothiadiazine-1,1-dioxide derivatives, which are known for their diverse pharmacological activities .
作用機序
Target of Action
The primary target of this compound is the AMPA receptors and PI3Kδ . AMPA receptors are ionotropic transmembrane receptors for glutamate that mediate fast synaptic transmission in the central nervous system. PI3Kδ is a lipid kinase, involved in various cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.
Mode of Action
The compound acts as a positive allosteric modulator of the AMPA receptors . This means it enhances the activity of these receptors, leading to increased synaptic transmission. It also acts as an inhibitor of PI3Kδ , thereby affecting the PI3K/AKT/mTOR pathway .
Biochemical Pathways
The compound’s action on AMPA receptors can affect various neurological pathways, potentially influencing cognitive function, memory, and learning. Its inhibitory action on PI3Kδ affects the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival .
Result of Action
The modulation of AMPA receptors can lead to enhanced synaptic transmission, potentially improving cognitive function . The inhibition of PI3Kδ can lead to altered cell growth and survival, which could have implications in conditions like cancer .
準備方法
The synthesis of 2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile typically involves the reaction of appropriate benzothiadiazine derivatives with benzonitrile under specific conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction . Industrial production methods may involve scaling up these reactions under controlled environments to ensure high yield and purity .
化学反応の分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing other complex molecules.
Medicine: This compound is being investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
類似化合物との比較
Similar compounds to 2-((1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)methyl)benzonitrile include other benzothiadiazine-1,1-dioxide derivatives . These compounds share a common benzothiadiazine core but differ in their substituents, which can significantly affect their pharmacological properties .
特性
IUPAC Name |
2-[(1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)methyl]benzonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S/c22-14-17-10-4-5-11-18(17)15-24-23-21(16-8-2-1-3-9-16)19-12-6-7-13-20(19)27(24,25)26/h1-13H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNUQTGHIXHHIFZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=CC=CC=C32)CC4=CC=CC=C4C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-5-methoxy-2-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2398337.png)
![2-methoxy-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2398340.png)
![2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl 3-methylthiophene-2-carboxylate](/img/structure/B2398341.png)
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2398343.png)
![N-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B2398344.png)

![3-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2398347.png)
![3-{[2-(Propan-2-yloxy)ethoxy]methyl}aniline](/img/structure/B2398350.png)

![1-(4-Chlorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopentane-1-carboxamide](/img/structure/B2398352.png)



